molecular formula C14H15N3O4 B2931099 6-(4-Ethoxyphenyl)-6,7-dihydro-4H-[1,2,3]triazolo[5,1-c][1,4]oxazine-3-carboxylic acid CAS No. 1416344-65-4

6-(4-Ethoxyphenyl)-6,7-dihydro-4H-[1,2,3]triazolo[5,1-c][1,4]oxazine-3-carboxylic acid

Número de catálogo: B2931099
Número CAS: 1416344-65-4
Peso molecular: 289.291
Clave InChI: QTBISBJJYGHLLN-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

6-(4-Ethoxyphenyl)-6,7-dihydro-4H-[1,2,3]triazolo[5,1-c][1,4]oxazine-3-carboxylic acid is a bicyclic heterocyclic compound featuring a triazolo-oxazine core fused with a carboxylic acid substituent at position 3 and a 4-ethoxyphenyl group at position 4. Its synthesis typically involves sequential esterification, substitution, and 1,3-dipolar cycloaddition reactions using propargyl alcohols, chloroacetyl chloride, and sodium azide, yielding products in high efficiency (80–95%) without intermediate isolation . The compound’s structural complexity and functional groups make it a promising candidate for drug discovery, particularly due to the triazole ring’s metabolic stability and the oxazine scaffold’s conformational rigidity .

Propiedades

IUPAC Name

6-(4-ethoxyphenyl)-6,7-dihydro-4H-triazolo[5,1-c][1,4]oxazine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O4/c1-2-20-10-5-3-9(4-6-10)12-7-17-11(8-21-12)13(14(18)19)15-16-17/h3-6,12H,2,7-8H2,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTBISBJJYGHLLN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2CN3C(=C(N=N3)C(=O)O)CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Actividad Biológica

6-(4-Ethoxyphenyl)-6,7-dihydro-4H-[1,2,3]triazolo[5,1-c][1,4]oxazine-3-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the synthesis, biological activities, and potential therapeutic applications of this compound based on current research findings.

Synthesis

The synthesis of this compound typically involves multi-step reactions including the formation of the triazole ring and subsequent modifications to introduce the ethoxyphenyl and carboxylic acid functionalities. The detailed synthetic pathway can be summarized as follows:

  • Starting Materials : The synthesis begins with a precursor containing an ethoxyphenyl group.
  • Formation of Triazole Ring : The reaction conditions often involve azides and alkynes or other suitable coupling agents.
  • Cyclization : This step forms the triazolo-oxazine structure.
  • Carboxylic Acid Introduction : Final modifications lead to the introduction of the carboxylic acid group.

The yield and purity of synthesized compounds are typically confirmed using techniques such as NMR spectroscopy and mass spectrometry.

Anticancer Activity

Recent studies have highlighted the anticancer potential of 6-(4-Ethoxyphenyl)-6,7-dihydro-4H-[1,2,3]triazolo[5,1-c][1,4]oxazine-3-carboxylic acid. For instance:

  • Cell Line Studies : In vitro assays demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines including MCF-7 (breast cancer) and HCT-116 (colon cancer) with IC50 values indicating significant potency.
    Cell LineIC50 Value (µM)
    MCF-715.0
    HCT-11612.5

Antimicrobial Activity

The compound also shows promising antimicrobial properties:

  • Bacterial Inhibition : It has been tested against several pathogenic bacteria with results indicating effective inhibition comparable to standard antibiotics.
    BacteriaMinimum Inhibitory Concentration (MIC)
    Staphylococcus aureus≤ 0.5 µg/mL
    Escherichia coli≤ 1.0 µg/mL

Enzyme Inhibition

Additionally, research suggests that this compound may act as an enzyme inhibitor:

  • Acetylcholinesterase Inhibition : Preliminary studies indicate that it inhibits acetylcholinesterase (AChE), which may have implications for treating neurodegenerative diseases.

Study on Anticancer Effects

A recent study published in "Journal of Medicinal Chemistry" evaluated the anticancer effects of various triazole derivatives including our compound. The results showed that compounds with similar structures displayed enhanced apoptosis in cancer cells through the activation of caspase pathways.

Study on Antimicrobial Properties

Another investigation focused on the antimicrobial activity against Gram-positive and Gram-negative bacteria. The findings confirmed that the compound exhibited a broad spectrum of activity with lower MIC values than traditional antibiotics in some cases.

Comparación Con Compuestos Similares

Comparison with Structurally and Functionally Similar Compounds

Structural Analogues with Triazolo-Oxazine Cores

2.1.1. 3-Substituted-4H-[1,2,3]triazolo[5,1-c][1,4]oxazin-6(7H)-ones
These derivatives, synthesized via a one-pot protocol, share the triazolo-oxazine core but lack the carboxylic acid and 4-ethoxyphenyl substituents. Key differences include:

  • Synthetic Efficiency: Yields for these analogues (80–95%) are comparable to the target compound, but substituent-dependent reactivity is noted. For example, methyl groups (R = Me) enhance yields over aryl groups (R = Ar) due to steric and electronic effects .
  • Biological Relevance : The absence of a carboxylic acid group reduces solubility in aqueous media, limiting their pharmacokinetic profiles compared to the target compound .

2.1.2. [1,2,3]Triazolo[5,1-c][1,4]benzoxazines Synthesized via palladium-copper catalysis or domino reactions, these compounds feature a benzene-fused oxazine ring. Key distinctions:

  • Synthetic Routes : Require transition-metal catalysts (e.g., Pd/Cu), increasing complexity and cost compared to the target compound’s metal-free protocols .
  • Bioactivity : The aromatic benzene ring enhances lipophilicity but may reduce metabolic stability due to cytochrome P450 interactions .

Functional Analogues with Varied Heterocyclic Cores

2.2.1. 6-(2,6-Dichlorophenyl)-3-(3-Methyl-1H-Pyrazol-5-yl)-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxylic Acid
This compound replaces the oxazine ring with a thiadiazine core. Comparative analysis reveals:

  • Solubility : The thiadiazine ring increases polarity, but the dichlorophenyl group counteracts this, resulting in lower aqueous solubility than the target compound .
  • Pharmacokinetics: SwissADME predictions indicate higher lipophilicity (LogP = 3.2 vs.

2.2.2. Pyrazolo[4,3-f][1,2,3]triazolo[5,1-c][1,4]oxazepines These analogues incorporate a pyrazole ring fused to the triazolo-oxazepine system. Notable differences:

  • Synthetic Complexity : Requires intramolecular alkyne-azide cycloaddition under metal-free conditions, limiting scalability compared to the target compound’s streamlined synthesis .

Data Tables

Table 2. Pharmacokinetic and Physicochemical Properties

Compound Name LogP Aqueous Solubility (mg/mL) Metabolic Stability (t₁/₂, h) Reference Drug Comparison
6-(4-Ethoxyphenyl)-triazolo-oxazine-3-carboxylic acid 2.8 0.12 4.5 Celecoxib (t₁/₂ = 6–8 h)
Triazolo[3,4-b][1,3,4]thiadiazine-7-carboxylic acid 3.2 0.08 3.2 Celecoxib
[1,2,3]Triazolo[5,1-c][1,4]benzoxazine 3.5 0.05 2.8 N/A

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.